molecular formula C24H22N2O5S2 B3003094 N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941878-03-1

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B3003094
CAS No.: 941878-03-1
M. Wt: 482.57
InChI Key: VZXVDWDLVDOZRN-UHFFFAOYSA-N
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Description

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a benzamide moiety via a tertiary amine, with key dimethoxy and methylsulfonyl functional groups. This molecular architecture is characteristic of compounds investigated for targeted biological activity, particularly in neuroscience and oncology research. Structurally related benzothiazole-benzamide analogs have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR), a key G protein-coupled receptor (GPCR) target in the central nervous system . Such compounds can potentiate the effect of the native neurotransmitter acetylcholine, offering a mechanism for receptor subtype selectivity and presenting a research tool for studying schizophrenia and other neuropsychiatric disorders . Furthermore, benzamide derivatives bearing the benzothiazole scaffold are also explored in other therapeutic areas, including as inhibitors of histone deacetylase (HDAC), a validated target for cancer therapy . The compound's structure, with a molecular formula of C25H24N2O5S2 and a molecular weight of 496.6 g/mol, is designed for interaction with specific enzymatic and receptor targets . This product is intended for research purposes to further elucidate biochemical pathways and compound structure-activity relationships (SAR). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES We have sourced information from publicly available scientific literature and chemical databases to inform this description .

Properties

IUPAC Name

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-30-18-13-14-19(31-2)22-21(18)25-24(32-22)26(15-16-9-5-4-6-10-16)23(27)17-11-7-8-12-20(17)33(3,28)29/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXVDWDLVDOZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, a compound with the CAS number 941878-03-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H22_{22}N2_2O5_5S2_2, with a molecular weight of 482.6 g/mol. The compound features a benzothiazole moiety that is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study demonstrated that similar compounds significantly inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (human lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism involved the induction of apoptosis and cell cycle arrest through the inhibition of key signaling pathways such as AKT and ERK .

Table 1: Summary of Anticancer Activity

CompoundCell Lines TestedIC50 (µM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest
B7H12994.0Inhibition of AKT/ERK signaling

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This suggests that the compound may be effective in treating inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit the AKT and ERK pathways, which are crucial for cell survival and proliferation in cancer cells .
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cyclooxygenase Inhibition : By inhibiting cyclooxygenase enzymes, it may reduce inflammation and pain associated with various conditions.

Case Studies

A notable case study involved the evaluation of several benzothiazole derivatives for their cytotoxic effects against tumor cells under hypoxic conditions. The results indicated that these compounds could selectively target hypoxic tumor cells, enhancing their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzo[d]thiazole Derivatives

The benzo[d]thiazole scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:

Compound Name Substituents Molecular Weight Key Features
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride - Dimethoxy (4,7)
- Trifluoromethyl (3)
- Dimethylaminoethyl
426.9 (hydrochloride salt) Enhanced solubility due to dimethylaminoethyl; trifluoromethyl improves metabolic stability
5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile - Dimethoxy (5,6)
- Carbonitrile (2)
~260 (estimated) Electron-withdrawing cyano group enhances reactivity in nucleophilic substitutions
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile - Benzyloxy (5)
- Oxazole core
~280 (estimated) Oxazole vs. thiazole core alters electronic properties and bioavailability

Key Observations :

  • Methoxy Positioning: 4,7-Dimethoxy substitution (as in the target compound) vs.
  • Functional Groups: Methylsulfonyl groups (target compound) enhance polarity compared to trifluoromethyl () or cyano groups (), impacting solubility and binding kinetics.
  • Core Heterocycle : Thiazole (target) vs. oxazole () alters hydrogen-bonding capacity and metabolic pathways .
Spectroscopic and Structural Analysis
  • IR Spectroscopy : Absence of C=O bands (~1660–1680 cm⁻¹) in triazole derivatives () contrasts with the target compound’s benzamide carbonyl (~1680–1700 cm⁻¹, inferred).
  • X-ray Crystallography : Structural analogs in (e.g., 4,7-dimethoxybenzo[d]thiazole-2-carbonitrile) confirm planar thiazole rings, with methoxy groups influencing crystal packing .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling a benzothiazole amine derivative with a functionalized benzoyl chloride. For example, 5-chlorothiazol-2-amine can react with 2,4-difluorobenzoyl chloride in pyridine under stirring, followed by purification via chromatography and recrystallization . Modifications include using Weinreb amide intermediates (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to stabilize reactive intermediates . Key steps:
  • Reaction conditions : Room temperature to reflux in polar aprotic solvents (pyridine, DMF).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol or ethanol).
  • Yield optimization : Equimolar ratios, controlled addition rates, and TLC monitoring.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • IR : Detect amide C=O (~1650–1700 cm⁻¹), sulfonyl S=O (~1300–1350 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) stretches .
  • NMR : Aromatic protons (δ 7.0–8.5 ppm), methoxy groups (δ ~3.8 ppm), and methylsulfonyl (δ ~3.1 ppm) .
  • X-ray crystallography :
  • Use SHELXL for refinement. Hydrogen bonding (e.g., N–H⋯N, C–H⋯O) stabilizes crystal packing .
  • Example : Centrosymmetric dimers via N1–H1⋯N2 interactions .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer :
  • Challenges : Disorder in flexible groups (e.g., benzyl or methoxy), twinning, or weak diffraction.
  • Solutions :
  • SHELXL tools : Apply restraints (e.g., SIMU, DELU) for anisotropic displacement parameters .
  • Hydrogen bonding analysis : Use PLATON to validate non-classical interactions (e.g., C–H⋯F/O) .
  • Data collection : High-resolution synchrotron data (≤0.8 Å) improves model accuracy .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :
  • Substituent variation : Modify benzothiazole (e.g., chloro, methoxy) and benzamide (e.g., sulfonyl, methyl) groups .
  • Biological assays :
  • In vitro : Anti-inflammatory (COX-2 inhibition) or antidiabetic (glucokinase activation) assays .
  • Dose-response curves : IC₅₀ values for potency comparison.
  • Example : N-(Benzo[d]thiazol-2-yl) derivatives with piperidine/morpholine side chains showed enhanced anti-inflammatory activity .

Q. What computational approaches are used for target identification and binding mode prediction?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., glucokinase) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near sulfonyl groups) .
  • ADMET prediction : SwissADME or ADMETLab to assess drug-likeness (e.g., logP <5, TPSA <140 Ų) .

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